molecular formula C26H28ClN3O6 B13445231 Dehydro Nicardipine Hydrochloride

Dehydro Nicardipine Hydrochloride

Cat. No.: B13445231
M. Wt: 514.0 g/mol
InChI Key: PTHKWJBMEAIYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Nicardipine Hydrochloride is a derivative of Nicardipine, a calcium channel blocker primarily used for the treatment of hypertension and angina. This compound is known for its potent vasodilatory effects, making it a valuable agent in cardiovascular therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Nicardipine Hydrochloride involves the dehydrogenation of Nicardipine. This process typically requires specific catalysts and controlled reaction conditions to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound often employs solid dispersion techniques to enhance the solubility and bioavailability of the compound. This involves the use of β-Cyclodextrin and superdisintegrants like crosspovidone .

Chemical Reactions Analysis

Types of Reactions: Dehydro Nicardipine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the gain of electrons or the reduction of oxidation state.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dehydro Nicardipine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Dehydro Nicardipine Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets specific ion channels, altering the contractile processes of these muscles .

Comparison with Similar Compounds

Uniqueness: Dehydro Nicardipine Hydrochloride is unique due to its enhanced stability and specific applications in chemoresistant cancer research, which are not as prominent in its similar counterparts .

Properties

Molecular Formula

C26H28ClN3O6

Molecular Weight

514.0 g/mol

IUPAC Name

3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C26H27N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15H,13-14,16H2,1-4H3;1H

InChI Key

PTHKWJBMEAIYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.